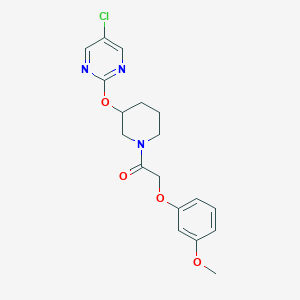

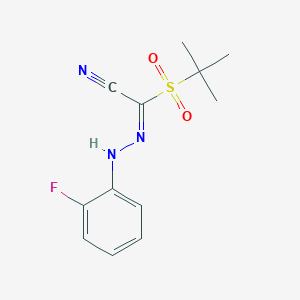

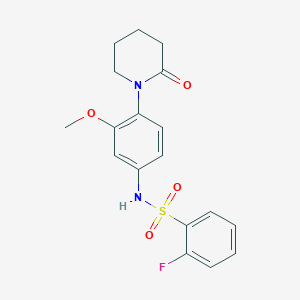

(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the conditions required for the reaction, and the yield of the compound .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions required for these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Fluorination Chemistry and Synthesis

The development and application of fluorinating agents are significant due to the unique properties fluorinated compounds offer in drug discovery and material science. For instance, Umemoto et al. (2010) reported on the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a crystalline solid with high stability and superior utility as a deoxofluorinating agent compared to existing reagents. This compound facilitates a variety of fluorination reactions, including the high-yield conversion of alcohols, aldehydes, and ketones to their corresponding fluorinated derivatives, showcasing the compound's diverse fluorination capabilities and its potential use in both academic and industrial settings (Umemoto, Singh, Xu, & Saito, 2010).

Material Science and Polymer Chemistry

In the realm of material science, Shaplov et al. (2011) synthesized novel ionic monomers with highly delocalized anions and electrochemically stable mobile cations. These monomers were used to create new anionic "polymeric ionic liquids" (PILs), demonstrating significantly increased ionic conductivity. This advancement in polymer chemistry highlights the potential of these materials in developing high-performance electrolytes for energy storage and conversion devices (Shaplov, Vlasov, Armand, Lozinskaya, Ponkratov, Malyshkina, Vidal, Okatova, Pavlov, Wandrey, Godovikov, & Vygodskii, 2011).

Advanced Organic Synthesis

Zhu et al. (2010) introduced 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone as an efficient fluoromethylidene synthon for synthesizing monofluoroalkenes via the Julia-Kocienski olefination reaction. This methodology allows for the synthesis of a wide range of fluorinated alkenes, indicating the versatility of this reagent in constructing fluorine-containing molecules, which are of great interest due to their pharmacological properties (Zhu, Ni, Zhao, & Hu, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-7-5-4-6-9(10)13/h4-7,15H,1-3H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHDFEMKHOPYKR-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=NNC1=CC=CC=C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=CC=C1F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-1-tert-butylsulfonyl-N-(2-fluoroanilino)methanimidoyl cyanide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)

![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)